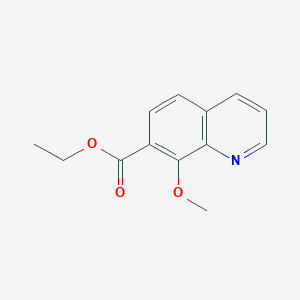![molecular formula C7H7N3O B13663356 (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol](/img/structure/B13663356.png)
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolo[1,2-a]pyrazines involves a three-step process:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to achieve the desired configuration .
Analyse Des Réactions Chimiques
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can lead to the formation of the corresponding aldehyde or carboxylic acid .
Applications De Recherche Scientifique
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a promising candidate for cancer therapy. The compound has also been studied for its antimicrobial and anti-inflammatory properties, which could lead to the development of new pharmaceuticals .
Mécanisme D'action
The mechanism of action of (5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell proliferation and survival. This makes it a potential therapeutic agent for diseases characterized by abnormal kinase activity, such as cancer .
Comparaison Avec Des Composés Similaires
(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanol can be compared to other pyrrolopyrazine derivatives, such as 6-phenyl[5H]pyrrolo[2,3-b]pyrazine. While both compounds share a similar core structure, their biological activities can differ significantly. For example, 6-phenyl[5H]pyrrolo[2,3-b]pyrazine has been studied for its potential as a cyclin-dependent kinase inhibitor, whereas this compound is more commonly investigated for its kinase inhibitory and antimicrobial properties .
Propriétés
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazin-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-5-3-6-7(10-5)9-2-1-8-6/h1-3,11H,4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZPNDHZYYEBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13663364.png)
![2-(Pyridin-2-yl)benzo[d]oxazol-7-amine](/img/structure/B13663372.png)


